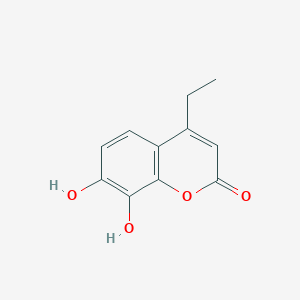

4-ethyl-7,8-dihydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is a chemical compound with the CAS Number: 19040-66-5 . It has a molecular weight of 206.2 .

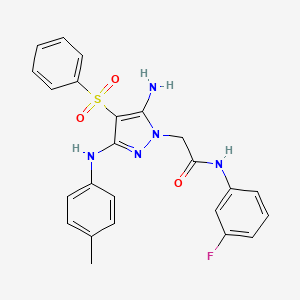

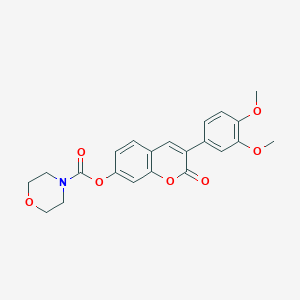

Molecular Structure Analysis

The InChI code for “4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is 1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3 .Physical And Chemical Properties Analysis

The storage temperature for “4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is 28 C .Applications De Recherche Scientifique

Synthesis and Catalysis

A study by Wang et al. (2015) demonstrates the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives through a one-pot three-component reaction. This method offers several advantages, including mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang, Ye, Zuo, & Luo, 2015).

Boominathan et al. (2011) reported an efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, showcasing the potential of these compounds in medicinal chemistry due to their structural diversity and biological relevance (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

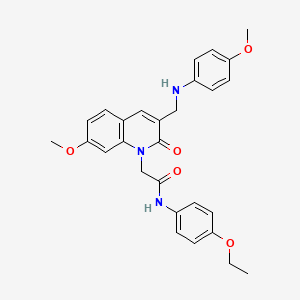

Antimicrobial and Biological Activity

Banoji et al. (2022) developed a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity, highlighting the therapeutic potential of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one derivatives in combating microbial infections (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Patjana et al. (2019) isolated compounds from Xylaria sp. SWUF09-62 fungus, including 6-ethyl-7,8-dihydroxy-4H-chromen-4-one, which exhibited anti-inflammatory properties and cytotoxicity against cancer cells, suggesting its application in developing anti-cancer agents (Patjana, Jantaharn, Katrun, Mongkolthanaruk, Suwannasai, Senawong, Tontapha, Amornkitbumrung, & McCloskey, 2019).

Environmental and Green Chemistry

Dekamin et al. (2013) showcased the preparation of 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl in an environmentally friendly approach, emphasizing the role of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one derivatives in promoting green chemistry principles (Dekamin, Eslami, & Maleki, 2013).

Mécanisme D'action

Target of Action

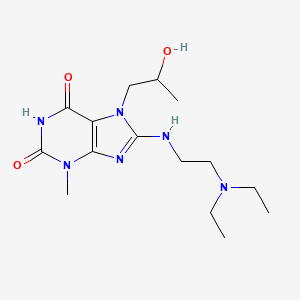

It’s known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties . For instance, some coumarins have been found to target SIRT2, a protein involved in cellular processes like aging and inflammation .

Mode of Action

Coumarin derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .

Result of Action

Coumarin derivatives have been known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

4-ethyl-7,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQDEMPEVPICJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975607.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)